molecular formula C10H19NO2 B8760299 1-Pyrrolidinebutanoic acid, ethyl ester CAS No. 22041-25-4

1-Pyrrolidinebutanoic acid, ethyl ester

Cat. No. B8760299
CAS RN: 22041-25-4
M. Wt: 185.26 g/mol
InChI Key: RCWIJDQRQTXVFS-UHFFFAOYSA-N
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Patent
US08163729B2

Procedure details

To a solution of pyrrolidine (8.42 mL, 102 mmol, 4.0 eq) in toluene (30 mL), ethyl 4-bromobutyrate (3.8 mL, 26 mmol, 1.0 eq) was added and the reaction mixture was refluxed for 10 hours. The mixture was allowed to cool down to room temperature, the white solid present was filtered off and washed with Et2O. The filtrate was concentrated under reduced pressure to give the title product which was used in the next step without further purification.
Quantity
8.42 mL
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.Br[CH2:7][CH2:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11]>C1(C)C=CC=CC=1>[CH2:13]([O:12][C:10](=[O:11])[CH2:9][CH2:8][CH2:7][N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)[CH3:14]

Inputs

Step One
Name
Quantity
8.42 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
3.8 mL
Type
reactant
Smiles
BrCCCC(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 10 hours
Duration
10 h
FILTRATION
Type
FILTRATION
Details
the white solid present was filtered off
WASH
Type
WASH
Details
washed with Et2O
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCCN1CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.